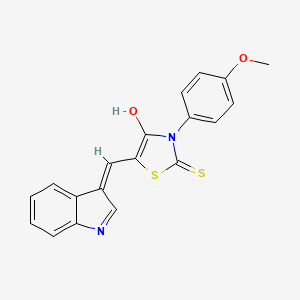

(Z)-5-((1H-indol-3-yl)methylene)-3-(4-methoxyphenyl)-2-thioxothiazolidin-4-one

Description

Historical Development of Thiazolidin-4-one Research

The thiazolidin-4-one scaffold has been a cornerstone of medicinal chemistry since its first synthesis in 1865, coinciding with the structural theory advancements by Kekulé, Couper, and Butlerov. Early derivatives like glitazones (1,3-thiazolidine-2,4-diones) and rhodanines (2-thioxo-1,3-thiazolidin-4-ones) demonstrated hypoglycemic and antimicrobial properties, respectively, paving the way for systematic exploration. By the mid-20th century, the scaffold’s versatility became evident through its integration into hybrid molecules targeting enzymes, receptors, and transcription factors. Recent decades have seen a shift toward green synthesis methodologies and computational modeling to optimize pharmacokinetic profiles.

Significance of Indole-Thiazolidinone Hybrids as Pharmacophores

Indole-thiazolidinone hybrids exploit the complementary bioactivity of both motifs. Indole’s planar aromatic structure facilitates interactions with DNA minor grooves and hydrophobic protein pockets, while the thiazolidinone core provides hydrogen-bonding and electron-deficient regions for covalent modulation. For example, phenethyl-thiazolidinone-indole hybrids exhibit 10-fold selectivity for colon cancer cells (IC₅₀ = 0.92 μM) over normal cells, attributed to indole’s intercalation potential. Such hybrids also inhibit α-amylase (IC₅₀ = 1.50 μM) and α-glucosidase (IC₅₀ = 2.40 μM), surpassing acarbose in antidiabetic activity.

Structural Classification and Significance

Thiazolidinones are classified by substituent position (C2, C3, C5) and functional groups (alkyl, aryl, thioxo). The 2-thioxo variant in (Z)-5-((1H-indol-3-yl)methylene)-3-(4-methoxyphenyl)-2-thioxothiazolidin-4-one enhances electrophilicity, enabling Michael addition reactions with biological nucleophiles like cysteine residues. Key structural features include:

Rationale for 4-Methoxyphenyl and Indole Integration

The 4-methoxyphenyl group at C3 provides electron-donating effects, enhancing binding affinity to aryl hydrocarbon receptors and stabilizing π-π stacking with tyrosine residues. Methoxy’s ortho effect further reduces metabolic deactivation by cytochrome P450 enzymes. Indole’s integration at C5 exploits its dual role as a hydrogen-bond donor (N-H) and acceptor (π system), enabling interactions with kinase ATP-binding sites and DNA topoisomerases. Molecular docking studies confirm that the (Z)-configuration optimizes steric alignment with target proteins, improving inhibitory potency.

Current Research Landscape and Knowledge Gaps

Despite promising in vitro results, clinical translation remains limited by insufficient in vivo efficacy data and pharmacokinetic challenges such as low oral bioavailability. Current efforts focus on:

- Structural optimization : Introducing polar substituents (e.g., sulfonamides) to improve water solubility.

- Hybridization strategies : Combining thiazolidinones with biologics (e.g., monoclonal antibodies) for targeted delivery.

- Mechanistic studies : Elucidating off-target effects, particularly interactions with mitochondrial pyruvate carriers.

Critical gaps include the need for standardized toxicity assays and proteomic profiling to identify novel targets.

Properties

IUPAC Name |

4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-3-(4-methoxyphenyl)-1,3-thiazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O2S2/c1-23-14-8-6-13(7-9-14)21-18(22)17(25-19(21)24)10-12-11-20-16-5-3-2-4-15(12)16/h2-11,22H,1H3/b12-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUMRWJUNUQAMQP-ZRDIBKRKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=C(SC2=S)C=C3C=NC4=CC=CC=C43)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)N2C(=C(SC2=S)/C=C/3\C=NC4=CC=CC=C43)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-5-((1H-indol-3-yl)methylene)-3-(4-methoxyphenyl)-2-thioxothiazolidin-4-one typically involves the condensation of 3-(4-methoxyphenyl)-2-thioxothiazolidin-4-one with indole-3-carbaldehyde. The reaction is carried out in the presence of a base, such as piperidine, and an appropriate solvent, like ethanol or methanol. The reaction mixture is refluxed for several hours to yield the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the thioxothiazolidinone core, potentially converting it to a thiazolidinone derivative.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: Oxidized derivatives of the indole moiety.

Reduction: Thiazolidinone derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Thiazolidinone derivatives, including (Z)-5-((1H-indol-3-yl)methylene)-3-(4-methoxyphenyl)-2-thioxothiazolidin-4-one, have been identified as promising candidates in cancer therapy. These compounds exhibit potent cytotoxic effects against various cancer cell lines through multiple mechanisms.

Case Studies

A study evaluated the anticancer effects of various thiazolidinone derivatives, including this compound. Results indicated significant cytotoxicity against MCF-7 breast cancer cells with IC50 values ranging from 0.37 µM to 0.54 µM for different analogues .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against a range of Gram-positive and Gram-negative bacteria.

Case Studies

In a recent evaluation, several thiazolidinone derivatives exhibited superior antibacterial activity compared to conventional antibiotics like ampicillin and streptomycin . The most active compounds were effective against a broad spectrum of pathogens.

Other Therapeutic Applications

Beyond their anticancer and antimicrobial properties, thiazolidinones have been investigated for various other pharmacological activities:

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

- Antidiabetic Activity : Certain thiazolidinone compounds have shown potential in lowering blood glucose levels and improving insulin sensitivity .

- Antiviral Activity : Research indicates that some thiazolidinones may inhibit viral replication processes, making them candidates for antiviral drug development .

Data Table of Biological Activities

Mechanism of Action

The mechanism of action of (Z)-5-((1H-indol-3-yl)methylene)-3-(4-methoxyphenyl)-2-thioxothiazolidin-4-one involves its interaction with molecular targets, such as enzymes and receptors. The indole moiety is known to bind to various biological targets, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, its antimicrobial activity may result from disrupting the integrity of microbial cell membranes or inhibiting essential enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Their Impact

Key Observations:

Indole Substitution :

- 1-Methylindole (5b): Increases lipophilicity, improving membrane permeability but slightly raising cytotoxicity .

- 5-Methoxyindole (5h): Enhances antifungal activity due to methoxy’s electron-donating effects, which stabilize ligand-target interactions .

- Halogenated Indoles (3i, 10b): Chloro/fluoro substituents boost antiviral and anticancer activity via halogen bonding with target proteins .

Thiazolidinone Core Modifications: Replacement of the thioxo group with a dione (e.g., thiazolidine-2,4-dione in 7k) reduces electrophilicity, diminishing antimicrobial potency but improving metabolic stability .

Aromatic Ring Variations :

- 4-Methoxyphenyl in the target compound shows superior binding to bacterial DNA gyrase compared to 3-hydroxyphenyl (5b) or bromophenyl () due to optimized steric and electronic effects .

Biological Activity

(Z)-5-((1H-indol-3-yl)methylene)-3-(4-methoxyphenyl)-2-thioxothiazolidin-4-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Synthesis

The compound features an indole moiety linked to a thioxothiazolidinone core, which is known for its biological significance. The synthesis typically involves the condensation of indole-3-carbaldehyde with 3-(4-methoxyphenyl)-2-thioxothiazolidin-4-one under basic conditions, often utilizing sodium hydroxide or potassium carbonate in solvents like ethanol or methanol. This reaction is usually conducted at elevated temperatures to facilitate condensation.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that derivatives of thioxothiazolidinones demonstrate potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. The minimal inhibitory concentrations (MIC) for some derivatives were reported to be lower than those of standard antibiotics like ampicillin .

| Compound | Target Pathogen | MIC (µM) | MBC (µM) |

|---|---|---|---|

| 5d | MRSA | 37.9 | 57.8 |

| 5g | E. coli | 36.5 | 73.1 |

| 5k | S. aureus | 53.6 | 73.1 |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies suggest that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation. The presence of the indole moiety is particularly significant as it is known to interact with multiple biological targets involved in cancer progression .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in disease pathways. The indole structure enhances binding affinity to these targets, while the thioxothiazolidinone core may influence the compound's specificity and efficacy .

Case Studies and Research Findings

Several studies have focused on the structure-activity relationship (SAR) of indole-based compounds, revealing insights into how modifications affect biological activity:

- Antibacterial Studies : A study reported that certain analogues exhibited superior antibacterial properties compared to traditional antibiotics, highlighting their potential as new therapeutic agents against resistant bacterial strains .

- Antifungal Activity : Research indicated that some derivatives demonstrated strong antifungal activity against pathogens like Candida albicans, with MIC values significantly lower than those of conventional antifungal agents .

- Cytotoxicity Assessments : In vitro cytotoxicity tests on human cell lines showed that while some derivatives were effective against pathogens, they exhibited low cytotoxic effects on normal cells, suggesting a favorable safety profile for potential drug development .

Q & A

Q. What are the established synthetic routes for (Z)-5-((1H-indol-3-yl)methylene)-3-(4-methoxyphenyl)-2-thioxothiazolidin-4-one, and how can reaction conditions be optimized for yield and purity?

Answer: The compound is synthesized via a condensation reaction between 3-(4-methoxyphenyl)-2-thioxothiazolidin-4-one and 1H-indole-3-carbaldehyde under basic conditions. Key steps include:

- Reagents : Sodium acetate (1.0 equiv) or KOH as a base, acetic acid as a solvent .

- Conditions : Reflux for 2–4 hours to promote Schiff base formation and cyclization .

- Purification : Recrystallization from ethanol or DMF/EtOH mixtures to isolate the Z-isomer .

Optimization involves adjusting reaction time, solvent polarity, and base strength. For example, extended reflux (4 h) in acetic acid improves cyclization efficiency .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the Z-configuration and structural integrity of this compound?

Answer:

- NMR Spectroscopy : NOESY/ROESY experiments detect spatial proximity between the indole C3-H and the thioxothiazolidinone ring, confirming the Z-configuration .

- X-Ray Crystallography : Resolves stereochemistry and bond angles (e.g., C=C bond length ~1.34 Å for Z-isomers) .

- IR Spectroscopy : Confirms thioxo (C=S) stretch at ~1200 cm⁻¹ and carbonyl (C=O) at ~1700 cm⁻¹ .

Q. What in vitro biological assays are recommended for preliminary evaluation of the compound’s anticancer activity?

Answer:

- MTT Assay : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values compared to doxorubicin .

- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) to quantify programmed cell death .

- Enzyme Inhibition : Measure activity against kinases (e.g., EGFR) or tubulin polymerization .

Advanced Research Questions

Q. What are the mechanistic pathways for nucleophilic substitution reactions at the 4-methoxyphenyl group?

Answer: The electron-donating methoxy group directs electrophilic attacks to the para position. For example:

- Electrophilic Substitution : Nitration occurs at the phenyl ring’s C4 position due to methoxy’s +M effect .

- Nucleophilic Substitution : Under acidic conditions, the methoxy group can be replaced by halides (e.g., Cl⁻) via SNAr mechanisms .

Kinetic studies (e.g., Hammett plots) quantify substituent effects on reactivity .

Q. How can DFT calculations predict regioselectivity of electrophilic attacks on the indole moiety?

Answer:

- Fukui Indices : Identify nucleophilic (indole C3) and electrophilic (thioxothiazolidinone S) sites .

- HOMO-LUMO Analysis : Reveals charge distribution; the indole’s HOMO localizes at C3, favoring electrophilic addition .

- MD Simulations : Model transition states for reactions like iodination or sulfonation .

Q. How should researchers address discrepancies in biological activity data across studies?

Answer:

- Standardize Protocols : Use identical cell lines (e.g., HepG2), serum concentrations, and incubation times .

- Purity Validation : Confirm compound purity via HPLC-MS (>95%) to exclude byproduct interference .

- Meta-Analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers .

Q. What strategies enhance pharmacokinetic properties while maintaining bioactivity?

Answer:

Q. Which chromatographic techniques assess stability under physiological conditions?

Answer:

Q. How can stereochemical purity challenges during synthesis be mitigated?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.